(4-Phenylphenyl) 2-ethoxybenzoate

Description

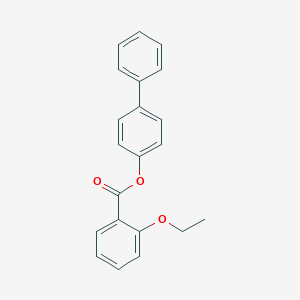

(4-Phenylphenyl) 2-ethoxybenzoate is an aromatic ester comprising a biphenyl (4-phenylphenyl) group linked via an ester bond to a 2-ethoxybenzoic acid moiety. The biphenyl group enhances lipophilicity, while the ethoxy substituent at the ortho position of the benzoate may influence steric hindrance and electronic effects.

Properties

Molecular Formula |

C21H18O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(4-phenylphenyl) 2-ethoxybenzoate |

InChI |

InChI=1S/C21H18O3/c1-2-23-20-11-7-6-10-19(20)21(22)24-18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |

InChI Key |

NCQNCKIGFWVWDD-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl 2-ethoxybenzoate typically involves the esterification of 4-hydroxybiphenyl with 2-ethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-yl 2-ethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology and Medicine:

Pharmaceuticals: The compound may serve as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding.

Industry:

Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its stability and reactivity.

Electronics: It may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl 2-ethoxybenzoate depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison :

Methyl 4-(tert-butyl)-2-ethoxybenzoate (): Substituent: tert-butyl at the para position. Steric bulk reduces aromatic interactions but enhances solubility in non-polar solvents. Synthesis involves trimethylaluminum-mediated coupling, suggesting compatibility with bulky substituents .

2-Ethoxy-4-formylphenyl 4-methylbenzoate ():

- Substituents: Formyl (electron-withdrawing) at the para position and methyl at the benzoate.

- Molecular weight: 284.31 g/mol; higher polarity due to the formyl group enables reactivity in Schiff base formation .

Diphenyl(4-adamantylphenyl)phosphine (AdTPP) ():

- Substituent: Adamantyl (highly rigid and hydrophobic).

- Host-guest interaction (Kf ~ 2×10²) is superior to tert-butyl or biphenyl analogs due to enhanced van der Waals interactions in supercritical CO₂ .

Comparative Analysis :

| Property | (4-Phenylphenyl) 2-Ethoxybenzoate* | Methyl 4-(tert-butyl)-2-ethoxybenzoate | 2-Ethoxy-4-formylphenyl 4-methylbenzoate | AdTPP (Phosphine Analog) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~318.37 (estimated) | ~264.34 | 284.31 | ~400.50 |

| LogP (Predicted) | ~5.2 | ~4.8 | ~3.9 | ~6.1 |

| Key Interaction | π-π stacking (biphenyl) | Steric hindrance (tert-butyl) | Schiff base formation (formyl) | Host-guest (adamantyl) |

| Solubility | Low in polar solvents | Moderate in organic solvents | Moderate in polar aprotic solvents | Low in scCO₂ |

*Estimated values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.